Home > Products > Screening Compounds P30181 > 3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4997133
CAS Number:
Molecular Formula: C21H26BrNO6
Molecular Weight: 468.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Dihydropyridines (DHPs) are a class of organic compounds characterized by a dihydropyridine ring. They are widely studied for their pharmacological properties, particularly as calcium channel blockers. DHPs have demonstrated efficacy in treating various conditions, including hypertension, angina pectoris, and some neurological disorders [, , ].

Synthesis Analysis

The Hantzsch dihydropyridine synthesis is a common method for synthesizing DHPs [, , ]. This multicomponent reaction typically involves reacting an aldehyde, a β-ketoester, and ammonia or an ammonium source. Variations of the Hantzsch reaction exist to introduce different substituents on the DHP ring, allowing for the synthesis of a diverse range of DHP derivatives. For example, chiral aminocrotonates can be used to introduce chirality into the DHP structure [].

Molecular Structure Analysis

The pharmacological activity of DHPs is highly dependent on their molecular structure. Substituents on the dihydropyridine ring, particularly at positions 3, 4, and 5, significantly influence their activity and selectivity for different calcium channel subtypes [, ].

Mechanism of Action

DHPs primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels. These channels are essential for calcium influx into cells, particularly in cardiac and smooth muscle cells. By blocking these channels, DHPs reduce intracellular calcium concentrations, leading to vasodilation and a decrease in cardiac contractility [, ].

Physical and Chemical Properties Analysis

The physicochemical properties of DHPs, such as lipophilicity, solubility, and metabolic stability, are crucial determinants of their pharmacokinetic and pharmacodynamic profiles [, ]. Modifications to the DHP structure can be made to optimize these properties for improved drug delivery and efficacy.

(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

  • Compound Description: These enantiomers are notable for their dual cardioselective activity, acting as partial calcium channel agonists with positive inotropic effects and smooth muscle-selective calcium channel antagonists. Notably, the (-)-enantiomer exhibits significantly greater smooth muscle calcium channel antagonist activity compared to its (+) counterpart [].
  • Relevance: These compounds share the core 1,4-dihydropyridine structure with dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. Variations occur in the substituents at the 1-, 3-, 4-, and 5- positions of the dihydropyridine ring. This highlights the impact of substituent modifications on pharmacological activity within this class of compounds. []
  • Compound Description: This series of compounds explores structural modifications at the C-3 alkyl ester and C-4 aryl substituents of the 1,4-dihydropyridine scaffold []. This research emphasizes the importance of both the C-3 ester and C-4 aryl substituents in influencing calcium channel antagonist activity (CCA) and anticonvulsant properties.
  • Relevance: Similar to dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, these compounds belong to the 3,5-pyridinedicarboxylate subclass of 1,4-dihydropyridines. The study systematically alters the C-3 and C-4 substituents, offering insights into structure-activity relationships within this chemical class. Understanding these relationships is crucial for designing novel compounds with potentially improved pharmacological profiles, including the target compound. []
  • Compound Description: This research focuses on synthesizing and evaluating 1,4-dihydropyridines designed as potential prodrugs []. These prodrugs utilize various chemical delivery systems (CDS), including valproate, valerate, and 1‐methyl‐1,4‐dihydropyridyl‐3‐carbonyloxy moieties, linked to the 1,4-dihydropyridine core through a C-3 ester linkage.
  • Relevance: The target compound, dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, features a C-3 ester group. This study's exploration of different ester functionalities at this position, particularly those designed as prodrugs, provides valuable insight into potential modifications that could influence the compound's pharmacokinetic and pharmacodynamic properties. []

Properties

Product Name

3,5-DIMETHYL 4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H26BrNO6

Molecular Weight

468.3 g/mol

InChI

InChI=1S/C21H26BrNO6/c1-7-29-19-16(22)8-13(9-17(19)26-4)18-14(20(24)27-5)10-23(12(2)3)11-15(18)21(25)28-6/h8-12,18H,7H2,1-6H3

InChI Key

PXUIUVBRKCIUFA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.